N-Benzyl-5-bromo-2-chlorobenzamide
Overview
Description
N-Benzyl-5-bromo-2-chlorobenzamide is a chemical compound with the molecular formula C₁₄H₁₁BrClNO. It is known for its unique structure, which includes a benzyl group attached to a brominated and chlorinated benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-bromo-2-chlorobenzamide typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with benzylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 5-bromo-2-chlorobenzoyl chloride and benzylamine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 5-bromo-2-chlorobenzoyl chloride is added dropwise to a solution of benzylamine and triethylamine in the chosen solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to handle the increased volume of reactants and products. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-bromo-2-chlorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products, which may have distinct properties and applications
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases to facilitate the substitution.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed under acidic or basic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or alcohols .
Scientific Research Applications
N-Benzyl-5-bromo-2-chlorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. .
Medicine: this compound is explored for its potential therapeutic applications. .
Industry: The compound is used in the development of new materials and chemicals. .
Mechanism of Action
The mechanism of action of N-Benzyl-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-chloro-N-isopropylbenzamide: Similar structure but with an isopropyl group instead of a benzyl group.
N-Benzyl-2-chloro-5-bromobenzamide: Similar structure but with different substitution patterns on the benzene ring
Uniqueness
N-Benzyl-5-bromo-2-chlorobenzamide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for various applications .
Properties
IUPAC Name |
N-benzyl-5-bromo-2-chlorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPNVANLUVHVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589614 | |
Record name | N-Benzyl-5-bromo-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892018-65-4 | |
Record name | 5-Bromo-2-chloro-N-(phenylmethyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892018-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Benzyl-5-bromo-2-chlorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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